N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-6-methoxy-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.16885622 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Drug Discovery
Synthetic Pathways and Biological Activities : Compounds containing oxadiazole rings, such as the one , have been synthesized and evaluated for various biological activities. For instance, studies on dihydropyrimidine derivatives with oxadiazole groups have demonstrated potential antidiabetic activities through in vitro assays (Lalpara et al., 2021)[https://consensus.app/papers/synthesis-vitro-antidiabetic-screening-novel-lalpara/1511db64ad585b62acd0e6482d933692/?utm_source=chatgpt]. Similarly, benzodifuranyl and oxadiazepine derivatives derived from visnaginone and khellinone have been investigated for their anti-inflammatory and analgesic properties, highlighting the therapeutic potential of structurally complex molecules (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].
Anticancer Evaluations : Benzamides with oxadiazole moieties have been designed, synthesized, and evaluated against cancer cell lines, showing moderate to excellent anticancer activity. This underscores the relevance of such compounds in drug discovery and the development of new therapeutic agents (Ravinaik et al., 2021)[https://consensus.app/papers/design-synthesis-anticancer-evaluation-ravinaik/e81e41e8bb7e52b2ba4298dfe03e4ac5/?utm_source=chatgpt].
Material Science
- Molecular Thermometers : Oxadiazole derivatives have been utilized in the development of fluorescent molecular thermometers, taking advantage of their temperature-sensitive fluorescence properties. This application demonstrates the potential use of complex organic molecules in creating sensitive and specific sensors for various environmental and biological applications (Uchiyama et al., 2003)[https://consensus.app/papers/fluorescent-thermometers-based-polymers-showing-phase-uchiyama/b7fb0fb3c6b9566ba7157a1cba58d2cb/?utm_source=chatgpt].
Properties
IUPAC Name |
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-methoxy-3-methyl-N-propan-2-yl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-6-16-20-21-17(26-16)10-22(11(2)3)19(23)18-12(4)14-8-7-13(24-5)9-15(14)25-18/h7-9,11H,6,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBBPASKAWSTJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(C(C)C)C(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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